N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
This compound features a pyrazine core substituted with a methylpyrazole moiety at the 3-position, linked via a methylene bridge to an acetamide group. The acetamide is further connected to a 4-oxoquinazolin-3(4H)-yl scaffold, a pharmacophore associated with diverse biological activities, including anti-inflammatory and antimicrobial properties .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-25-10-13(8-24-25)18-16(20-6-7-21-18)9-22-17(27)11-26-12-23-15-5-3-2-4-14(15)19(26)28/h2-8,10,12H,9,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIRXQFTPZGSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications.
Synthesis and Structural Properties
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with acetamide and quinazoline derivatives. The synthesis typically yields a product with good purity, which is essential for biological testing. The key structural features include:
- Pyrazole moiety : Known for its diverse biological activities.
- Quinazoline scaffold : Associated with anticancer properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing quinazoline and pyrazole structures exhibit potent anticancer properties. For instance, derivatives of quinazolines have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
2. Anti-inflammatory Properties
The compound may possess anti-inflammatory effects, similar to other pyrazole derivatives that have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.
3. Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the pyrazole and quinazoline moieties in this compound suggests potential effectiveness against resistant strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Kinase Inhibition : The quinazoline structure may inhibit tyrosine kinases involved in cancer progression.
- Cytokine Modulation : The compound could modulate inflammatory pathways by inhibiting cytokine production.
- Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinazoline have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies employing disc diffusion methods have shown promising results, suggesting that this compound may also possess similar antimicrobial capabilities .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Pyrazole and quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation in vitro. For example, compounds similar to this compound have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer), showing varying degrees of cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Computational Studies
Molecular docking studies have been employed to predict the interactions of this compound with biological targets. These studies suggest that the compound can effectively bind to specific enzymes or receptors involved in disease pathways, which supports its potential therapeutic applications .
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its pyrazine-methylpyrazole and 4-oxoquinazolinone motifs. Key analogs and their structural distinctions include:
Key Observations :
Key Observations :
Pharmacological Activity
Key Inferences :
- The target’s 4-oxoquinazolinone core aligns with anti-inflammatory activity observed in , but its methylpyrazole group may reduce ulcerogenic risk compared to phenyl-containing analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions starting with pyrazine and quinazolinone precursors. For example:
- Step 1 : Condensation of 1-methylpyrazole-4-carbaldehyde with pyrazine derivatives under reflux in ethanol or DMF to form the pyrazinylmethyl intermediate .
- Step 2 : Acetylation of the quinazolinone moiety using chloroacetyl chloride, followed by coupling with the pyrazinylmethyl intermediate via nucleophilic substitution .
- Critical Conditions : Temperature control (70–90°C), anhydrous solvents (e.g., DCM), and catalysts like triethylamine to enhance yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazine and quinazolinone moieties. Aromatic proton signals between δ 7.5–8.5 ppm are diagnostic .
- HPLC/MS : Ensures purity (>95%) and validates molecular weight (e.g., ESI-MS m/z 450.2 [M+H]) .
- Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Approach :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in acylation steps .
- Catalyst Selection : Use of Pd(OAc) or CuI for Suzuki-Miyaura coupling to attach aryl groups to the pyrazine ring .
- Computational Design : Tools like density functional theory (DFT) predict transition states and guide solvent/catalyst selection (e.g., ICReDD’s reaction path search methods) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. antimicrobial)?
- Analysis Framework :
- Assay Variability : Compare protocols (e.g., DPPH for antioxidants vs. microdilution for antimicrobials) .
- Structural Modifications : Test analogs with substituents at the quinazolinone 4-oxo position; electron-withdrawing groups (NO) enhance antimicrobial activity, while electron-donating groups (OCH) favor antioxidant effects .
- Docking Studies : Molecular docking against target proteins (e.g., CYP450 for antimicrobials, Keap1-Nrf2 for antioxidants) clarifies mechanism-specific interactions .
Q. How do computational methods enhance mechanistic understanding of its reactivity?
- Case Study :
- Reaction Path Modeling : Quantum chemical calculations (Gaussian 09) identify intermediates in the acylation step, revealing a six-membered transition state with ΔG ≈ 25 kcal/mol .
- MD Simulations : Simulate solvation effects on the pyrazine ring’s nucleophilicity, explaining solvent-dependent regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
